molecular formula C10H13N3O B13062114 1,4-Dimethyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13062114
M. Wt: 191.23 g/mol
InChI Key: UWVILRYUOJHINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and several methyl groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

    Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a furan ring.

    1,4-Dimethyl-3-(2-thienyl)-1H-pyrazol-5-amine: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1,4-Dimethyl-3-(5-methylfuran-3-yl)-1H-pyrazol-5-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2,4-dimethyl-5-(5-methylfuran-3-yl)pyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-6-4-8(5-14-6)9-7(2)10(11)13(3)12-9/h4-5H,11H2,1-3H3

InChI Key

UWVILRYUOJHINO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C2=NN(C(=C2C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.